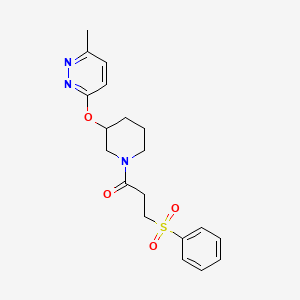

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

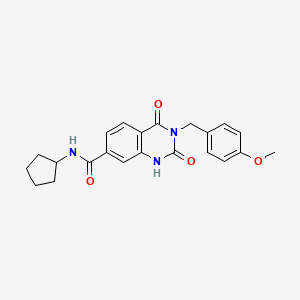

Übersicht

Beschreibung

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as Compound A, is a synthetic small molecule that has been widely used in scientific research. It is a potent and selective inhibitor of a key enzyme, which has been shown to play a critical role in various biological processes.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Elucidation

The compound Lu AA21004, structurally related to the one , has been investigated for its metabolic pathways using human liver microsomes and recombinant enzymes. The study identified the enzymes responsible for its oxidative metabolism, which includes CYP2D6, CYP2C9, CYP3A4/5, and others, highlighting the compound's transformation into various metabolites. This research provides insights into the metabolic fate of similar compounds, contributing to the understanding of their pharmacokinetic profiles (Hvenegaard et al., 2012).

Enzyme Inhibition and Molecular Docking

Another area of application involves the development of phosphoinositide-3-kinase (PI3K) inhibitors, where modifications of similar compounds have led to the identification of potent inhibitors with good in vitro efficacy and pharmacokinetic parameters. This highlights the potential of such compounds in therapeutic interventions for diseases modulated by PI3K activity (Lanman et al., 2014).

Antidepressant and Antipsychotic Potential

Compounds with the piperazin-1-yl phenyl arylsulfonamide structure have shown high affinities for 5-HT(2C) and 5-HT(6) receptors, demonstrating potential as atypical antipsychotic agents. This suggests the utility of such compounds in the development of new treatments for psychiatric disorders (Park et al., 2010).

Anticancer Activity

The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and anticancer activity present another significant application. These compounds have shown promising anti-proliferative activities against human breast cancer cell lines, offering a pathway for the development of novel anticancer therapies (Parveen et al., 2017).

Novel Synthesis Approaches

Research into novel synthetic routes for creating mixed-side-chain macrocyclic chelates through the sulfomethylation of di-, tri-, and polyazamacrocycles demonstrates the versatility of such compounds in synthetic chemistry. These approaches enable the design of complex molecular structures with potential applications in medicinal chemistry and material science (van Westrenen & Sherry, 1992).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15-9-10-18(21-20-15)26-16-6-5-12-22(14-16)19(23)11-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-10,16H,5-6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUDOVRWCXXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2839553.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2839558.png)

![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)

![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)